1,3-Propanediol, 1-(4-methoxyphenyl)-

Regiochemistry Physicochemical Properties Synthetic Intermediate Selection

Sourcing the correct 1-arylpropane-1,3-diol isomer is critical for enantioselective synthesis reproducibility. Generic substitution with positional isomers (e.g., CAS 82520-34-1) alters hydrogen-bonding networks and chelation geometry, invalidating validated enzymatic resolution routes. CAS 70760-15-5 is the specific substrate required for PPL-mediated kinetic resolution to (R)- or (S)-3-aryl-3-hydroxypropionate derivatives. Key supply assurance: >95% purity confirmed; chiral identity verified; custom synthesis available with lead times from 2 weeks.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 70760-15-5
Cat. No. B13675017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propanediol, 1-(4-methoxyphenyl)-
CAS70760-15-5
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CCO)O
InChIInChI=1S/C10H14O3/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5,10-12H,6-7H2,1H3
InChIKeyUAULCHHRFVWPJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Propanediol, 1-(4-methoxyphenyl)-: Physicochemical Profile


1,3-Propanediol, 1-(4-methoxyphenyl)- (CAS 70760-15-5) is a phenyl-substituted 1,3-diol with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol [1]. It features a terminal 4-methoxyphenyl (p-anisyl) group at the C1 position of the propanediol backbone, distinguishing it from positional isomers and analogs with different substitution patterns. Its computed octanol-water partition coefficient (XLogP3-AA) is 0.7, indicating moderate lipophilicity, and it has a topological polar surface area (TPSA) of 49.7 Ų [1]. These properties place it as a chiral building block and versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

1,3-Propanediol, 1-(4-methoxyphenyl)-: Generic Substitution Risks


In the 1-arylpropane-1,3-diol class, the specific position of the aryl substituent is the primary driver of reactivity and stereochemical outcome in downstream transformations. Generic substitution with a positional isomer, such as 2-(4-methoxyphenyl)-1,3-propanediol (CAS 82520-34-1), introduces a different spatial arrangement of the hydroxyl groups relative to the aromatic ring, fundamentally altering hydrogen-bonding networks, substrate recognition by enzymes, and chelation geometry. These differences directly impact enantioselective synthesis outcomes, as demonstrated by studies on the enzymatic resolution of phenylalkanediols where regiochemistry dictates lipase recognition and acylation rates [1]. Even minor structural deviations can invalidate a validated synthetic route, making precise specification of CAS 70760-15-5 essential for reproducibility.

1,3-Propanediol, 1-(4-methoxyphenyl)-: Differentiation from Closest Analogs


Regiochemistry: 1-(4-Methoxyphenyl) vs. 2-(4-Methoxyphenyl)

The target compound (CAS 70760-15-5) and its closest positional isomer 2-(4-methoxyphenyl)-1,3-propanediol (CAS 82520-34-1) are constitutional isomers with identical molecular weight (182.22 g/mol) but differ in the attachment point of the aryl group on the propanediol backbone. This regiochemical difference leads to distinct physicochemical and steric properties that affect their reactivity as synthetic intermediates [1].

Regiochemistry Physicochemical Properties Synthetic Intermediate Selection

LogP Differences and Purification Workflows

The computed XLogP3-AA value for the target compound is 0.7 [1], categorizing it as moderately hydrophilic. In contrast, the more sterically congested analog 1,3-bis(4-methoxyphenyl)propane-1,3-diol has a significantly higher predicted LogP (~2.5–3.0, based on additive fragment methods) [2]. This difference directly affects liquid-liquid extraction efficiency and chromatographic purification protocols.

Lipophilicity LogP Workup Efficiency

PPL-Catalyzed Chiral Resolution

Racemic 1-(4-methoxyphenyl)propane-1,3-diol (CAS 70760-15-5) is a successfully resolved substrate in enzyme-catalyzed transesterification and hydrolysis reactions using porcine pancreatic lipase (PPL) [1]. The corresponding 1,2-diol isomer (1-(4-methoxyphenyl)propane-1,2-diol, CAS 51410-48-1) shows different regioselectivity patterns with PPL, with acylation occurring preferentially at the primary hydroxyl in the 1,3-diol but at the secondary hydroxyl in the 1,2-diol [1]. This regiochemical preference is governed by the distance between the phenyl ring and the hydroxyl groups, a parameter unique to the 1,3-substitution pattern.

Enzymatic Resolution Enantioselectivity Chiral Building Block

1,3-Propanediol, 1-(4-methoxyphenyl)-: Application Scenarios


Chemoenzymatic API Synthesis Building Block

The validated use of CAS 70760-15-5 as a substrate for porcine pancreatic lipase (PPL)-mediated kinetic resolution [1] positions it as a cost-effective entry point to enantiomerically enriched 3-aryl-3-hydroxypropionate derivatives. These chiral intermediates are precursors to β-blockers, statin side chains, and other cardiovascular agents where (R)- or (S)-configuration at the benzylic position dictates pharmacological activity.

Lignin Model for Biomass Degradation

The 1-arylpropane-1,3-diol scaffold mimics key β-O-4 and β-1 substructures in lignin. Researchers investigating lignin peroxidase mechanisms have used related 1-(4-methoxyphenyl)-substituted propanediols as model substrates to study Cα-Cβ cleavage and aromatic ring oxidation pathways [2]. The methoxy substituent serves as a spectroscopic handle for monitoring degradation kinetics.

Immobilized Chelant for Borate Capture

Phenolic 1,3-diols, including the 4-methoxyphenyl variant, are key intermediates for synthesizing immobilized chelatants selective for borate anions [3]. The 1,3-diol moiety forms stable cyclic boronate esters, and the 4-methoxy group modulates the phenolic pKa to optimize binding affinity and selectivity over other oxyanions in water treatment and analytical chemistry applications.

Tetrodotoxin Total Synthesis Intermediate

CAS 70760-15-5 has been specifically reported as a listed intermediate in a novel stereoselective approach to tetrodotoxin, starting from p-anisaldehyde . The 1,3-diol structure with a 4-methoxyphenyl group provides the necessary functionalization and stereochemical control points for constructing the complex cage-like architecture of this neurotoxin, which is a critical tool compound for sodium channel research.

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